molecular formula C14H7ClFN3O5 B610365 (E)-1-(3-chloro-4-fluorophenyl)-4-((5-nitrofuran-2-yl)methylene)pyrazolidine-3,5-dione CAS No. 423148-78-1

(E)-1-(3-chloro-4-fluorophenyl)-4-((5-nitrofuran-2-yl)methylene)pyrazolidine-3,5-dione

Cat. No.: B610365
CAS No.: 423148-78-1
M. Wt: 351.67 g/mol
InChI Key: MSYMKEYWUWVZQY-UHFFFAOYSA-N
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Description

Overview of Cellular Protein Homeostasis and Degradation Pathways

Cellular protein homeostasis, or proteostasis, involves the coordinated action of pathways responsible for protein synthesis, folding, trafficking, and degradation. thermofisher.com Protein degradation is essential for removing misfolded, damaged, or unneeded proteins, as well as for regulating the levels of short-lived proteins involved in critical cellular processes like cell cycle control and signaling. thermofisher.comthermofisher.comcellsignal.com Two major pathways mediate protein degradation in eukaryotic cells: the lysosomal pathway and the Ubiquitin-Proteasome System (UPS). thermofisher.comthermofisher.com The UPS is the principal mechanism for the degradation of most intracellular proteins. thermofisher.comcreative-diagnostics.comcellsignal.com

The Ubiquitin-Proteasome System: Enzymatic Cascade and Components (E1, E2, E3)

The UPS is characterized by a highly regulated enzymatic cascade that tags target proteins with ubiquitin, a small, conserved protein. thermofisher.comthermofisher.comcreative-diagnostics.comcellsignal.com This ubiquitination process involves a series of enzymatic steps mediated by three key classes of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). thermofisher.comcreative-diagnostics.comcellsignal.comnih.gov

The cascade begins with the E1 enzyme, which activates ubiquitin in an ATP-dependent reaction. thermofisher.comthermofisher.comcellsignal.comnih.govwikipedia.orgcreative-diagnostics.com This involves the formation of a high-energy thioester bond between the C-terminus of ubiquitin and a catalytic cysteine residue on the E1 enzyme. nih.govwikipedia.orgbiologists.com The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme through a transthioesterification reaction. cellsignal.comnih.govwikipedia.orgbiologists.com Finally, E3 ubiquitin ligases, often working in complex with E2 enzymes, recognize specific protein substrates and catalyze the transfer of ubiquitin from the E2 to lysine (B10760008) residues on the target protein, forming an isopeptide bond. cellsignal.comnih.gov This process can be repeated, leading to the formation of polyubiquitin (B1169507) chains on the substrate protein. thermofisher.comcellsignal.com Polyubiquitinated proteins, particularly those modified with Lys48-linked chains, are then recognized and degraded by the 26S proteasome, a large multi-catalytic proteinase complex. thermofisher.compreprints.orgthermofisher.comcreative-diagnostics.com

Functional Significance of Ubiquitin-Activating Enzymes (E1s) in Cellular Processes

E1 enzymes occupy a pivotal position at the apex of the ubiquitination cascade, initiating the process by activating ubiquitin. creative-diagnostics.comresearchgate.net In humans, the primary ubiquitin-activating enzyme is UBA1. aacrjournals.org E1 enzymes are essential for providing activated ubiquitin for all downstream ubiquitin-dependent reactions. biologists.com Beyond targeting proteins for proteasomal degradation, ubiquitination regulates a wide array of cellular processes, including cell cycle control, DNA repair, immune responses, signal transduction, protein trafficking, and apoptosis. thermofisher.compreprints.orgcellsignal.comwikipedia.orgcreative-diagnostics.combiologists.comresearcher.life Given their fundamental role in initiating these diverse pathways, E1 enzymes are critical for maintaining cellular homeostasis and viability. creative-diagnostics.comcreative-diagnostics.combiologists.com

Rationale for E1 Enzyme Inhibition as a Research Modality

The central role of E1 enzymes in initiating the ubiquitination cascade makes them attractive targets for research and potential therapeutic intervention. aacrjournals.orgnih.govresearchgate.net Inhibiting E1 activity can broadly disrupt protein ubiquitination, impacting numerous cellular processes regulated by the UPS and ubiquitin-like protein conjugation. researchgate.net This global disruption can be particularly detrimental to cells that are highly dependent on UPS activity for survival, such as rapidly proliferating cancer cells which often exhibit increased protein turnover and may have elevated levels of proteasomal enzymes. nih.govnih.gov Targeting E1 enzymes offers a strategy to collectively inactivate potentially dysregulated pathways in disease states. researchgate.netaacrjournals.org Research into E1 inhibitors serves to elucidate the fundamental consequences of impaired ubiquitination and explore the therapeutic potential of disrupting this essential cellular pathway. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

423148-78-1

Molecular Formula

C14H7ClFN3O5

Molecular Weight

351.67 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20)

InChI Key

MSYMKEYWUWVZQY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PYZD4409;  PYZD 4409;  PYZD-4409.

Origin of Product

United States

Discovery and Chemical Characterization of Pyzd 4409

Synthetic Development and Chemical Considerations

Challenges in Synthetic Scale-Up for Research Material Production

While detailed information specifically on the challenges in synthetic scale-up for PYZD-4409 research material production is limited in the provided search results, some general aspects of its synthesis and related compounds can offer insights into potential challenges.

The synthesis of PYZD-4409 involves a pyrazolidine-3,5-dione (B2422599) core and the incorporation of specific substituents. Challenges in the synthesis of similar compounds or PYZD-4409 itself can include maintaining stereochemical control, particularly the (4E)-configuration during condensation steps, as side reactions can yield inactive (4Z)-isomers. Handling of certain reagents, such as nitric acid for the nitrofuran moiety, at scale necessitates specific safety measures like explosion-proof equipment. The cost of raw materials, such as 3-chloro-4-fluoroaniline (B193440) (reported at approximately $500/g in one source), can also contribute to high production costs for research material.

Batch processes for similar compounds typically achieve yields in the range of 70-80%, requiring stringent quality control via HPLC to detect impurities. While proprietary methods might employ techniques like microwave-assisted synthesis to potentially reduce reaction times, scaling up these processes for research material production can still present challenges related to reproducibility, purity, and cost-effectiveness. The patent landscape, such as WO2013123169A1 which covers pyrazolopyrimidinyl derivatives as UBA1 inhibitors and pharmaceutical compositions for AML treatment, might also influence synthetic strategies and access to specific methods for scale-up.

Biochemical and Molecular Mechanisms of Action of Pyzd 4409

Direct Inhibition of Ubiquitin-Activating Enzyme 1 (UBA1/E1) Activity

PYZD-4409 functions as a specific inhibitor of UBA1, the enzyme responsible for initiating the ubiquitination cascade. microbenotes.comnih.govnih.govproteopedia.org UBA1 catalyzes the activation of ubiquitin through a multi-step process involving ATP. proteopedia.orguni-due.deoncotarget.com By targeting UBA1, PYZD-4409 disrupts the entire downstream ubiquitination machinery.

Interference with ATP-Dependent Ubiquitin Activation

The initial step in the ubiquitination pathway involves the ATP-dependent activation of ubiquitin by UBA1. proteopedia.orguni-due.deoncotarget.com This process forms a ubiquitin-adenylate intermediate. PYZD-4409 has been shown to inhibit this ATP-dependent activation of ubiquitin. guidetopharmacology.org

Disruption of E1-Ubiquitin Thioester Intermediate Formation

Following the initial activation, ubiquitin is transferred to an active site cysteine residue on UBA1, forming a high-energy thioester bond between ubiquitin and the E1 enzyme. uni-due.deoncotarget.com This is known as the E1-ubiquitin thioester intermediate. PYZD-4409 has been demonstrated to block the formation of this crucial E1-ubiquitin thioester intermediate in cell-free enzymatic assays.

Impairment of Ubiquitin Transfer to E2 Conjugating Enzymes (e.g., cdc34, UbcH5A)

The activated ubiquitin, linked to the E1 enzyme via the thioester bond, is subsequently transferred to a ubiquitin-conjugating enzyme (E2). uni-due.deoncotarget.com This transfer is a critical step for the progression of ubiquitination. PYZD-4409 effectively blocks this E1-dependent conjugation or transfer of ubiquitin to E2 enzymes. guidetopharmacology.orgnih.gov Studies have specifically shown that PYZD-4409 inhibits the transfer of ubiquitin to E2 enzymes such as cdc34 (Ubiquitin-conjugating enzyme E2 R1) and UbcH5A (Ubiquitin-conjugating Enzyme E2D 1). guidetopharmacology.orgnih.gov

Covalent Modification of Active Site Residues (e.g., Cys632 of UBA1)

Research indicates that PYZD-4409 acts as an irreversible inhibitor of UBA1. oncotarget.com This irreversible inhibition is achieved through the covalent modification of a specific active site residue on the UBA1 enzyme. The targeted residue is the catalytic cysteine, specifically Cys632 of UBA1, to which PYZD-4409 is thought to covalently attach. microbenotes.comoncotarget.com This covalent attachment permanently impairs the enzyme's function.

Downstream Effects on Intracellular Protein Dynamics

The direct inhibition of UBA1 by PYZD-4409 has significant downstream consequences for intracellular protein dynamics, primarily by disrupting the ubiquitin-proteasome system. microbenotes.com

Global Accumulation of Ubiquitinated Proteins

Inhibition of UBA1, the enzyme responsible for initiating the ubiquitination cascade, leads to a disruption in the process of marking proteins for degradation. This results in an accumulation of ubiquitinated proteins within the cell. microbenotes.com This accumulation reflects the impaired ability of the cellular machinery to properly ubiquitinate and target proteins for degradation. Furthermore, the inhibition of E1 with PYZD-4409 has been shown to increase the levels of short-lived proteins like p53 and cyclin D3, which are normally degraded through ubiquitination and the proteasome. guidetopharmacology.orgproteopedia.org

Data Table: PYZD-4409 Inhibition of UBA1 Activity

Assay TypeTarget EnzymeIC₅₀ (μM)ObservationSource
Cell-free enzymatic assayUBA1~20Inhibition of E1 activity microbenotes.comnih.govnih.govproteopedia.org
Cell-free enzymatic assayUBA1-Blocked E1-ubiquitin thioester intermediate formation
Cell-free enzymatic assayUBA1~15±3Inhibited ATP-dependent transfer to UbcH5A
Cell-based assay (K562 cells)UBA1-Blocked E1-dependent conjugation to cdc34 nih.gov
Cell-free enzymatic assayUBA1-Inhibited ATP-dependent activation of ubiquitin guidetopharmacology.org
Cell-free enzymatic assayUBA1-Inhibited transfer to UBE2E2 guidetopharmacology.org

Stabilization of Key Regulatory Proteins (e.g., p53, cyclin D3)

A significant consequence of inhibiting the E1 enzyme with PYZD-4409 is the impaired degradation of various cellular proteins that are normally targeted for proteasomal breakdown via ubiquitination. Studies have shown that PYZD-4409 effectively blocks the degradation of short-lived proteins, including the tumor suppressor protein p53 and the cell cycle regulator cyclin D3. tocris.comnih.govscholaris.caresearchgate.netnih.govnih.gov This stabilization leads to increased intracellular levels of these key regulatory proteins. The accumulation of p53 and cyclin D3 can have profound effects on cell fate, particularly in the context of cell cycle control and apoptosis. nih.govnih.govaacrjournals.orgfrontiersin.orgroyalsocietypublishing.org

Induction of Cellular Stress Pathways

Inhibition of E1 by PYZD-4409 is closely associated with the induction of cellular stress pathways, notably those emanating from the endoplasmic reticulum (ER). medchemexpress.comtargetmol.comtocris.comnih.govscholaris.canih.govnih.govaacrjournals.orgfrontiersin.orgroyalsocietypublishing.orgmdpi.comresearchgate.nethematologyandoncology.netfrontiersin.orgtbzmed.ac.ir The disruption of protein ubiquitination and subsequent degradation can lead to the accumulation of misfolded or unfolded proteins within the ER lumen, triggering ER stress. nih.govmdpi.comhematologyandoncology.netashpublications.org

Activation of Endoplasmic Reticulum (ER) Stress

PYZD-4409 has been shown to precipitate endoplasmic reticulum stress in various cell lines. medchemexpress.comtargetmol.comtocris.comnih.govscholaris.canih.govnih.govaacrjournals.orgmdpi.comresearchgate.nethematologyandoncology.netfrontiersin.orgtbzmed.ac.irashpublications.org This activation of ER stress is considered functionally important for the cellular effects observed upon E1 inhibition. nih.gov

Engagement of the Unfolded Protein Response (UPR)

The induction of ER stress by PYZD-4409 leads to the engagement of the Unfolded Protein Response (UPR). medchemexpress.comtargetmol.comnih.govmdpi.comresearchgate.nethematologyandoncology.netashpublications.orgnih.gov The UPR is a complex signaling network activated to restore ER homeostasis or, if stress is severe and prolonged, to trigger apoptosis. hematologyandoncology.netnih.gov

Modulation of Stress-Associated Markers (e.g., Grp78, Hsp70, phospho-JNK, phospho-p38)

Treatment with PYZD-4409 results in the modulation of several key stress-associated markers. Studies have demonstrated that PYZD-4409 significantly increases both mRNA and protein levels of Grp78 (also known as BiP) and Hsp70. medchemexpress.comtargetmol.comnih.govresearchgate.netmedchemexpress.com Grp78 is a central chaperone in the ER and a key regulator of the UPR. nih.gov Furthermore, PYZD-4409 increases the phosphorylation levels of JNK and p38 mitogen-activated protein kinases. medchemexpress.comtargetmol.comnih.govresearchgate.netmedchemexpress.com These kinases are known to be activated in response to cellular stress, including ER stress and the UPR. medchemexpress.comtargetmol.comnih.govresearchgate.netmedchemexpress.com Other ER stress markers such as phospho-PERK, ATF4, and CHOP have also been shown to be increased following PYZD-4409 treatment. nih.govresearchgate.netnih.gov

Modulation of Stress Markers by PYZD-4409

MarkerEffect of PYZD-4409 TreatmentNotes
Grp78 (mRNA)IncreasedMeasured by real-time RT-PCR nih.govresearchgate.net
Grp78 (Protein)IncreasedAnalyzed by SDS-PAGE immunoblotting nih.govresearchgate.net
Hsp70 (mRNA)IncreasedMeasured by real-time RT-PCR nih.govresearchgate.net
Hsp70 (Protein)IncreasedAnalyzed by SDS-PAGE immunoblotting nih.govresearchgate.net
phospho-JNKIncreasedAnalyzed by SDS-PAGE immunoblotting medchemexpress.comtargetmol.comnih.govresearchgate.netmedchemexpress.com
phospho-p38IncreasedAnalyzed by SDS-PAGE immunoblotting medchemexpress.comtargetmol.comnih.govresearchgate.netmedchemexpress.com
phospho-PERKIncreasedAnalyzed by SDS-PAGE immunoblotting nih.govresearchgate.net
ATF4IncreasedAnalyzed by SDS-PAGE immunoblotting nih.govresearchgate.net
CHOPIncreasedAnalyzed by SDS-PAGE immunoblotting nih.govresearchgate.netnih.gov

Regulation of Intracellular Signaling Networks

The inhibition of the E1 enzyme by PYZD-4409 and the subsequent effects on protein stability and ER stress collectively impact various intracellular signaling networks. targetmol.comscholaris.caaacrjournals.orgfrontiersin.orgresearchgate.nethematologyandoncology.netmedchemexpress.com The UPS plays a critical role in regulating numerous cellular processes by controlling the abundance of key signaling proteins. nih.govfrontiersin.orgmdpi.com By inhibiting the initial step of ubiquitination, PYZD-4409 disrupts this regulatory control, affecting pathways involved in cell survival, proliferation, and stress responses. nih.govnih.gov

Interplay with NF-κB Pathway Activation

PYZD-4409 has been shown to inhibit NF-κB activation. mdpi.comtocris.comnih.govresearchgate.net The NF-κB pathway is a crucial regulator of various cellular processes, including inflammation, immune responses, and cell survival. Its activation often involves the ubiquitination and subsequent proteasomal degradation of the inhibitor protein IκBα, which then allows NF-κB to translocate to the nucleus and activate gene transcription. nih.govnih.gov

As an inhibitor of the E1 enzyme UBA1, PYZD-4409 interferes with the initial step of the ubiquitination cascade. cenmed.commdpi.comroyalsocietypublishing.orgmdpi.com This interference can impact pathways that rely on ubiquitination for signal transduction or protein degradation, such as the NF-κB pathway. Research indicates that PYZD-4409's inhibition of E1 can lead to the stabilization of proteins that would otherwise be targeted for degradation via ubiquitination. tocris.comnih.gov

Studies have demonstrated that PYZD-4409 can inhibit tumor necrosis factor-α (TNF-α)–induced activation of NF-κB. nih.gov TNF-α is a potent activator of the canonical NF-κB pathway, initiating a cascade that leads to IκBα phosphorylation and degradation. nih.govnih.gov By inhibiting E1, PYZD-4409 likely disrupts the ubiquitination of key proteins in this pathway, including IκBα or upstream signaling molecules like TRAF6, which are essential for NF-κB activation. nih.govnih.govimrpress.com

While the precise molecular details of PYZD-4409's interplay with the NF-κB pathway are still under investigation, its action as an E1 inhibitor suggests a broad impact on ubiquitination-dependent signaling events. The inhibition of NF-κB activation by PYZD-4409 contributes to its observed biological effects, such as inducing cell death in malignant cells. cenmed.comtocris.comnih.gov

Research findings related to PYZD-4409 and NF-κB inhibition:

CompoundTarget EnzymeEffect on NF-κB ActivationRelevant FindingsSource
PYZD-4409Ubiquitin E1 (UBA1)InhibitsInhibits TNF-α–induced activation of NF-κB. nih.gov Can inhibit NFκB signalling in leukemia cell lines. mdpi.comresearchgate.net mdpi.comtocris.comresearchgate.netnih.gov

It is important to note that the apoptosis induced by PYZD-4409 may also be due to off-target effects caused by the global inhibition of ubiquitination. mdpi.com However, the observed inhibition of NF-κB activation highlights a significant aspect of its biochemical mechanism of action.

Cellular and in Vitro Research Studies

Assessment of Impact on Malignant Cell Proliferation and Viability

PYZD-4409 has been shown to induce cell death and inhibit the proliferation and viability of various malignant cell lines medchemexpress.comnih.govtargetmol.comapexbt.comgentaurshop.com. Studies have assessed its effects across different cancer types, with a notable focus on hematologic malignancies.

Studies in Leukemia Cell Lines (e.g., K562, MM cell lines)

PYZD-4409 has demonstrated efficacy in inducing cell death in leukemia and multiple myeloma (MM) cell lines medchemexpress.comnih.govnih.govtargetmol.comapexbt.comgentaurshop.comaacrjournals.orgoncotarget.commdpi.com. In studies involving a panel of leukemia and myeloma cell lines, PYZD-4409 induced cell death with varying degrees of sensitivity medchemexpress.comnih.govtargetmol.com. Myeloma cell lines, such as LP1, KMS11, and U226, were particularly sensitive, exhibiting LD₅₀ values of 3 µM or less after 72 hours of incubation nih.gov. PYZD-4409 also inhibited the E1 enzyme in cultured K562 leukemia cells, blocking the E1-dependent conjugation of ubiquitin to the E2 enzyme cdc34 medchemexpress.comnih.govtargetmol.com.

Evaluation in Solid Tumor Cell Lines

While demonstrating potent effects in hematologic cell lines, solid tumor cell lines generally showed less sensitivity to PYZD-4409 compared to leukemia and myeloma cell lines medchemexpress.comnih.govtargetmol.com. Studies using various solid tumor cell lines indicated LD₅₀ values of approximately 15 to 20 µM after 72 hours of incubation with PYZD-4409 medchemexpress.comnih.govtargetmol.com.

Here is a summary of the sensitivity of different cell line types to PYZD-4409:

Cell Line TypeSensitivity to PYZD-4409 (LD₅₀ after 72 hours)
Myeloma Cell Lines≤ 3 µM (in sensitive lines)
Leukemia Cell Lines< 10 µM (in sensitive lines)
Solid Tumor Cell Lines~15-20 µM

Differential Effects on Malignant Versus Normal Hematopoietic Cells

A key finding in the research on PYZD-4409 is its preferential cytotoxicity towards malignant cells over normal hematopoietic cells medchemexpress.comnih.govnih.govtargetmol.comimrpress.comaacrjournals.org. This differential effect is crucial for the potential therapeutic application of an agent.

Clonogenic Growth Inhibition in Primary Acute Myeloid Leukemia (AML) Cells

Studies have specifically assessed the impact of PYZD-4409 on the clonogenic growth of primary AML cells obtained from patients with leukemia, in comparison to normal hematopoietic cells from healthy donors medchemexpress.comnih.govnih.govaacrjournals.org. PYZD-4409 effectively inhibited the clonogenic growth of primary AML cells medchemexpress.comnih.govnih.govimrpress.comapexbt.comgentaurshop.comaacrjournals.org. In contrast, it did not significantly reduce the growth of normal hematopoietic cells nih.govnih.gov. This indicates that inhibition of the E1 enzyme by PYZD-4409 is preferentially cytotoxic to malignant cells nih.gov.

Mechanistic Investigations of Induced Cell Death

Research into the mechanism by which PYZD-4409 induces cell death has pointed towards the involvement of endoplasmic reticulum (ER) stress tocris.commedkoo.comnih.govnih.govtargetmol.comaacrjournals.orgbiochempartner.com.

Role of ER Stress in Mediating Cell Death (e.g., BI-1 overexpression studies)

PYZD-4409-induced cell death has been associated with ER stress tocris.commedkoo.comnih.govaacrjournals.org. Studies have shown that treatment with PYZD-4409 increases the levels of ER stress and unfolded protein response (UPR) markers, such as Grp78 and Hsp70 medchemexpress.comtargetmol.comaacrjournals.org. Furthermore, PYZD-4409 has been shown to increase levels of phospho-JNK and phospho-p38 mitogen-activated protein kinase, which are also linked to ER stress and the UPR medchemexpress.comtargetmol.com.

Crucially, experiments involving the overexpression of BI-1 have provided functional evidence for the role of ER stress in mediating PYZD-4409-induced cell death nih.govnih.govaacrjournals.orgbiochempartner.com. BI-1 is a protein localized to the ER membrane known to protect cells from ER stress-induced death nih.gov. Overexpression of BI-1 was found to block cell death induced by PYZD-4409, suggesting that ER stress is functionally important for the cell death observed after E1 inhibition by this compound nih.govnih.govaacrjournals.orgbiochempartner.com.

Characterization of Protein Levels and Post-Translational Modifications in Cellular Models

In cellular models, treatment with PYZD-4409 has been shown to impact the levels and modifications of various proteins, particularly those involved in protein degradation and stress responses.

PYZD-4409 treatment blocks the E1-dependent conjugation of ubiquitin to the E2 enzyme cdc34 in K562 leukemia cells medchemexpress.commedchemexpress.cn. This indicates a direct impact on the ubiquitination cascade downstream of E1.

Studies have demonstrated that PYZD-4409 significantly increases both mRNA and protein levels of Grp78 and Hsp70 in K562 leukemia cells after 24 hours of treatment at concentrations up to 25 μM medchemexpress.commedchemexpress.cn. These proteins are markers associated with endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) medchemexpress.comnih.govmedchemexpress.cn. Genetic knockdown of E1 also increased the abundance of Grp78, supporting the link between E1 inhibition and ER stress nih.gov.

Furthermore, PYZD-4409 has been shown to increase the levels of phospho-JNK and phospho-p38 mitogen-activated protein kinase medchemexpress.comnih.govmedchemexpress.cn. These phosphorylated kinases are also linked to ER stress and the UPR medchemexpress.comnih.govmedchemexpress.cn. Additional ER stress markers, including phospho-PERK, ATF4, and CHOP, were also found to be increased by PYZD-4409 treatment nih.gov.

Inhibition of the E1 enzyme with PYZD-4409 has been observed to increase the total amounts of short half-life proteins that are normally regulated by ubiquitination and proteasomal degradation, such as p53 and cyclin D3 tocris.comnih.gov. Genetic knockdown of E1 also increased levels of cyclin D3 nih.gov.

While PYZD-4409 is primarily an E1 inhibitor, other studies on related compounds like PYR-41 (structurally related to PYZD-4409) have shown increases in high-molecular weight (>250 kDa) ubiquitylated proteins and total SUMOylation, with no effect on neddylation researchgate.net. Although this specific finding is for a related compound, it highlights the potential for E1 inhibition to influence various post-translational modifications.

The accumulation of ubiquitinated proteins within the cell following PYZD-4409 treatment is a key consequence of its mechanism of action . This accumulation contributes to ER stress and subsequent cellular responses .

Here is a summary of some observed protein level and modification changes in cellular models treated with PYZD-4409:

Protein/ModificationEffect of PYZD-4409 Treatment (Cellular Models)NotesSource(s)
Ubiquitin conjugation to cdc34 (E2)BlockedObserved in K562 leukemia cells medchemexpress.commedchemexpress.cn
Grp78 (mRNA and Protein)IncreasedAssociated with ER stress/UPR in K562 leukemia cells medchemexpress.comnih.govmedchemexpress.cn
Hsp70 (mRNA and Protein)IncreasedAssociated with ER stress/UPR in K562 leukemia cells medchemexpress.comnih.govmedchemexpress.cn
Phospho-JNKIncreasedLinked to ER stress/UPR medchemexpress.comnih.govmedchemexpress.cn
Phospho-p38IncreasedLinked to ER stress/UPR medchemexpress.comnih.govmedchemexpress.cn
Phospho-PERKIncreasedER stress marker nih.gov
ATF4IncreasedER stress marker nih.gov
CHOPIncreasedER stress marker nih.gov
p53Increased Total AmountShort half-life protein normally degraded by ubiquitination/proteasome nih.gov
Cyclin D3Increased Total AmountShort half-life protein normally degraded by ubiquitination/proteasome tocris.comnih.gov

These findings indicate that PYZD-4409 significantly impacts protein homeostasis and activates stress response pathways in treated cells, consistent with its role as an E1 inhibitor.

Preclinical in Vivo Research Applications

Evaluation in Murine Models of Hematologic Malignancies

Research has focused on assessing the efficacy of PYZD-4409 in murine models of hematologic malignancies, such as leukemia. nih.govaacrjournals.orgashpublications.orgaacrjournals.orgmedchemexpress.commedchemexpress.comcenmed.comfrontiersin.orgnih.govresearchgate.net These models are utilized to understand the compound's effects on tumor development and progression within a living system.

Assessment of Tumor Growth and Volume Modulation in Leukemia Models (e.g., MDAY-D2 murine leukemia cells, xenograft models)

Studies using murine models of leukemia, including those involving the subcutaneous injection of MDAY-D2 murine leukemia cells into immunocompromised mice, have demonstrated that PYZD-4409 can delay tumor growth and decrease tumor weight and volume compared to control groups. nih.govaacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com For instance, in one study, SCID mice injected with MDAY-D2 cells and treated with PYZD-4409 showed reduced tumor weight after 16 days. nih.gov

Study ModelTreatment RegimenKey Finding on Tumor Growth/VolumeCitation
SCID mice with MDAY-D2 murine leukemia cellsPYZD-4409 (10 mg/kg, intraperitoneal, alternate days)Delayed tumor growth, decreased tumor weight and volume nih.govmedchemexpress.commedchemexpress.com
NOD/SCID mice with MDAY-D2 murine leukemia cellsPYZD-4409 (10 mg/kg, intraperitoneal, daily x 3)Decreased tumor weight and volume aacrjournals.orgaacrjournals.org

These findings suggest that PYZD-4409 possesses antitumor effects in these preclinical leukemia models. nih.govnih.govfrontiersin.org

Analysis of Systemic Biochemical Changes and Stress Markers in Vivo

In addition to its effects on tumor growth, in vivo research has also investigated the impact of PYZD-4409 on systemic biochemical changes and stress markers. PYZD-4409 has been shown to increase the levels of markers associated with ER stress and the unfolded protein response (UPR), such as phospho-JNK, phospho-p38 mitogen-activated protein kinase, phospho-PERK, ATF4, and CHOP. nih.govmedchemexpress.com These biochemical changes are consistent with the proposed mechanism of action of PYZD-4409, which involves the induction of ER stress due to the inhibition of the ubiquitination pathway. nih.govaacrjournals.orgnih.govashpublications.org

Comparative Analysis with Other Ubiquitin Activating Enzyme Inhibitors

Structural Analogies and Differences (e.g., with PYR-41, TAK-243)

PYZD-4409 is described as a 3,5-dioxopyrazolidine compound, specifically 1-(3-chloro-4-fluorophenyl)-4-[(5-nitro-2-furyl)methylene]-3,5-pyrazolidinedione. nih.govnih.govtocris.com Its structure features a pyrazolidine-3,5-dione (B2422599) core substituted with a 3-chloro-4-fluorophenyl group and a 5-nitrofuran-2-yl methylidene moiety. The (4E)-stereochemistry is reported to be critical for its UBA1 inhibition.

PYZD-4409 is structurally related to PYR-41. nih.govmdpi.comoncotarget.comresearchgate.netfrontiersin.org PYR-41 is a cell-permeable pyrazone derivative and is chemically known as 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester. tocris.comsigmaaldrich.comnih.gov Both PYZD-4409 and PYR-41 contain a pyrazolidine (B1218672) scaffold and a 5-nitrofuran group. frontiersin.org

In contrast, TAK-243 (also known as MLN7243) has a distinct chemical structure, described as a sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester. americanelements.com TAK-243 is an adenosyl sulfamate (B1201201) and acts as an AMP mimetic. frontiersin.org This structural difference underlies a different mechanism of inhibition compared to PYZD-4409 and PYR-41. frontiersin.org

Comparative Potency and Selectivity Profiles (e.g., IC50 values, UBA1 vs. UBA2/UBA6 inhibition)

PYZD-4409 is reported as a specific inhibitor of UBA1 with an IC₅₀ of 20 μM in a cell-free enzymatic assay. cenmed.commedchemexpress.comselleckchem.com It has been shown to preferentially inhibit the clonogenic growth of primary acute myeloid leukemia cells compared to normal hematopoietic cells. medchemexpress.comnih.govnih.govselleckchem.com Studies indicate that the 5-nitrofuran group in PYZD-4409 may enhance its specificity for UBA1 over related enzymes like UBA2 and UBA6.

PYR-41 is also an E1 inhibitor with an IC₅₀ reported to be around 5 μM, making it more potent than some early identified E1 inhibitors. researchgate.netnih.gov Another source indicates an IC₅₀ of <10 μM in cell-free E1 ubiquitination reactions. sigmaaldrich.comaacrjournals.orgprobechem.com PYR-41 inhibits ubiquitin E1 both in vitro and in cells. researchgate.netnih.gov

TAK-243 is a potent inhibitor of UBA1 with an IC₅₀ of 1 nM. probechem.com It preferentially binds to UBA1 over related enzymes such as UBA2, UBA3, and UBA6 in intact AML cells. mdpi.comresearchgate.net This indicates a higher potency and potentially greater selectivity for UBA1 compared to PYZD-4409 and PYR-41 based on reported IC₅₀ values.

Here is a table summarizing the reported IC₅₀ values for UBA1 inhibition:

CompoundTarget EnzymeIC₅₀ (Cell-free enzymatic assay)Selectivity
PYZD-4409UBA120 μMPreferential for AML cells over normal hematopoietic cells; Enhanced specificity over UBA2 and UBA6 suggested. medchemexpress.com
PYR-41UBA1~5 μM or <10 μMSelective inhibition of E1 reported. researchgate.netaacrjournals.orgprobechem.com
TAK-243UBA11 nMPreferential binding to UBA1 over UBA2, UBA3, and UBA6. mdpi.comresearchgate.net

Discussion of Potential Off-Target Effects and Cross-Reactivity with Related Enzymes (e.g., Deubiquitinases (DUBs))

While PYZD-4409 is described as a specific inhibitor of UBA1, its structural similarity to PYR-41 raises considerations regarding potential off-target effects. researchgate.netfrontiersin.org PYR-41 has been shown to induce covalent protein cross-linking in cells and is not considered a selective UBA1 inhibitor due to its inhibitory activity against several deubiquitinases (DUBs), including USP5, in intact cells and in vitro. mdpi.comresearchgate.netfrontiersin.org Both UBE1 and DUB inhibition by PYR-41 were mediated through covalent protein cross-linking. researchgate.net PYR-41 has also been reported to target some kinases. researchgate.net Given the structural relationship, PYZD-4409 is expected to display similar off-target effects as PYR-41. frontiersin.org

TAK-243, while potent and selective for UBA1 over other UBA enzymes, operates via a substrate-assisted inhibition mechanism involving the formation of a covalent adduct with ubiquitin. frontiersin.orgresearchgate.net While its primary target is UBA1, the potential for off-target interactions with other proteins that interact with ubiquitinated species or utilize similar catalytic mechanisms warrants consideration in broader biological contexts.

Broader Landscape of E1 Inhibitors (e.g., NSC-624206, MLN4924) and their Mechanisms

The development of E1 inhibitors is an active area of research for therapeutic intervention, particularly in cancer. nih.govnih.govselleckchem.commdpi.comnih.govroyalsocietypublishing.org Beyond PYZD-4409, PYR-41, and TAK-243, other E1 inhibitors have been identified, each with varying mechanisms and specificities.

NSC-624206 is another inhibitor of ubiquitin E1 (UBA1) that was identified through screening. researchgate.netnih.govbiocrick.commedchemexpress.com Mechanistically, NSC-624206, similar to PYR-41, specifically blocks the ubiquitin-thioester formation step of the E1 activation reaction without affecting ubiquitin adenylation. researchgate.netnih.govnih.govbiocrick.commedchemexpress.com Studies suggest its mechanism might involve covalent attachment to the catalytic cysteine of UBA1. researchgate.netnih.gov NSC624206 has an IC₅₀ of ~9 μM for UBA1 inhibition and an IC₅₀ of 13 μM for blocking ubiquitin-thioester formation. medchemexpress.com

MLN4924 (also known as Pevonedistat) is a well-characterized inhibitor, but it primarily targets the NEDD8-activating enzyme (NAE), which is an E1-like enzyme in the neddylation pathway, not the ubiquitination pathway. selleckchem.comresearchgate.netwikipedia.orgabcam.comtocris.commybiosource.commdpi.comspandidos-publications.comtandfonline.comnih.govplos.orgaacrjournals.org MLN4924 is a potent and selective NAE inhibitor with an IC₅₀ of 4.7 nM. selleckchem.comabcam.comtocris.com Its mechanism involves forming a stable covalent adduct with NEDD8, mimicking a NEDD8 adenylate and blocking the neddylation process. researchgate.netwikipedia.orgtandfonline.comnih.govplos.orgaacrjournals.org While MLN4924 exhibits selectivity over ubiquitin-activating enzyme (UAE, UBA1) and SUMO-activating enzyme (SAE), it can target ubiquitin E1 at higher concentrations (IC₅₀ = 1.5 μM). nih.govtocris.com This highlights the potential for cross-reactivity among inhibitors targeting different ubiquitin-like protein activation pathways, although MLN4924 is predominantly recognized for its NAE inhibition. selleckchem.comresearchgate.netabcam.comtocris.commdpi.comspandidos-publications.comtandfonline.comnih.govplos.orgaacrjournals.org

Other reported E1 inhibitors include natural compounds like Panepophenanthrin and Himeic acid A, although they generally show lower potency compared to synthetic inhibitors like PYZD-4409, PYR-41, and TAK-243. researchgate.netnih.gov The varying mechanisms of action among these inhibitors, such as blocking thioester formation (PYZD-4409, PYR-41, NSC-624206) or acting as AMP mimetics (TAK-243, MLN4924 for NAE), reflect diverse strategies for targeting E1 enzyme activity. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govbiocrick.commedchemexpress.comnih.govplos.org

Data Table: Comparative Potency of E1 Inhibitors

CompoundTarget EnzymeIC₅₀ (Cell-free enzymatic assay)
PYZD-4409UBA120 μM cenmed.commedchemexpress.comselleckchem.com
PYR-41UBA1~5 μM or <10 μM researchgate.netnih.govaacrjournals.orgprobechem.com
TAK-243UBA11 nM probechem.com
NSC-624206UBA1~9 μM medchemexpress.com
MLN4924NAE (UBA3)4.7 nM selleckchem.comabcam.comtocris.com
MLN4924UBA11.5 μM nih.govtocris.com

Advanced Methodologies for the Study and Characterization of Pyzd 4409

Enzymatic Assays for UBA1 Activity Measurement

Enzymatic assays are fundamental for quantifying the inhibitory potency of PYZD-4409 against UBA1 and understanding its impact on the initial steps of the ubiquitination cascade. These assays can be performed in a cell-free environment using purified components of the ubiquitination machinery.

Cell-Free Enzymatic Assays (e.g., fluorescent pyrophosphate assay)

Cell-free enzymatic assays are widely used to directly measure the effect of PYZD-4409 on UBA1 activity. A common approach involves monitoring the ATP-dependent activation of ubiquitin catalyzed by E1. This reaction releases inorganic pyrophosphate (PPi), which can be quantitatively measured using fluorescent pyrophosphate assay kits and fluorescence microplate readers. nih.govresearchgate.net

In these assays, recombinant human E1 is incubated with ubiquitin and ATP in the presence of increasing concentrations of PYZD-4409. nih.govresearchgate.net The amount of inorganic pyrophosphate generated is inversely proportional to the inhibitory activity of PYZD-4409 on E1. Studies using this method have determined the half-maximal inhibitory concentration (IC₅₀) of PYZD-4409 for UBA1 to be approximately 20 µM in a cell-free enzymatic assay. medchemexpress.comadooq.comfishersci.atbioscience.co.ukapexbt.comgentaurshop.com Another study reported an IC₅₀ of approximately 15 ± 3 µM in a fluorescent cell-free enzymatic reaction measuring the ATP-dependent transfer of ubiquitin from E1 to the E2 enzyme UbcH5A. aacrjournals.org

Data from cell-free enzymatic assays demonstrate that PYZD-4409 inhibits the ATP-dependent activation of ubiquitin. nih.gov

Gel-Based Assays for Ubiquitin Conjugation to E2 Enzymes and Thioester Formation

Gel-based assays provide a visual and quantitative method to assess the ability of PYZD-4409 to interfere with the transfer of activated ubiquitin from E1 to E2 enzymes and the formation of the E1-ubiquitin thioester intermediate.

These assays typically involve incubating recombinant E1, E2 enzymes (such as UBE2E2, UbcH5A, or cdc34), and ubiquitin with or without PYZD-4409. nih.govresearchgate.net The reaction products are then separated by SDS-PAGE, often under nonreducing conditions to preserve thioester bonds. nih.govresearchgate.net Subsequent immunoblotting using antibodies against the E2 enzyme or ubiquitin allows for the detection and quantification of free E2, E2-ubiquitin conjugates, and the E1-ubiquitin thioester. nih.govresearchgate.net

PYZD-4409 has been shown to block the transfer of activated ubiquitin from E1 to the common human E2 enzyme UBE2E2 in a gel-based assay. nih.gov It also blocked the formation of the E1-ubiquitin thiol-ester intermediate in a cell-free assay. aacrjournals.org Furthermore, treatment of cultured cells, such as K562 leukemia cells, with PYZD-4409 blocked the E1-dependent conjugation of ubiquitin to the E2 enzyme cdc34. nih.govmedchemexpress.comgentaurshop.com

Cell-Based Assays for Functional and Phenotypic Analysis

Cell-based assays are essential for evaluating the effects of PYZD-4409 in a more complex biological context, providing insights into its impact on cellular processes and viability.

Cell Viability and Clonogenic Assays (e.g., Alamar Blue assay)

Cell viability assays, such as the Alamar Blue assay, are widely used to measure the metabolic activity and proliferation of cells after treatment with PYZD-4409. The Alamar Blue assay utilizes a cell-permeable, non-fluorescent resazurin (B115843) dye that is reduced to highly fluorescent resorufin (B1680543) by metabolically active cells. immunologicalsciences.comabpbio.com The resulting fluorescence or absorbance signal is proportional to the number of viable cells. immunologicalsciences.comabpbio.com

PYZD-4409 has been evaluated for its cytotoxicity in a panel of malignant cell lines, including leukemia, multiple myeloma, and solid tumor cell lines, as well as in primary patient samples like acute myeloid leukemia (AML) cells and normal hematopoietic cells, using the Alamar Blue assay. nih.govmedchemexpress.comfishersci.atresearchgate.net These studies have shown that PYZD-4409 induces cell death in malignant cells, often with half-maximal lethal doses (LD₅₀) below 10 µM in sensitive cell lines. nih.govmedchemexpress.com

Clonogenic assays are used to assess the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive death. PYZD-4409 has been shown to preferentially inhibit the clonogenic growth of primary AML cells compared to normal hematopoietic cells. nih.govmedchemexpress.comgentaurshop.comaacrjournals.orgresearchgate.netphysiology.org

Immunoblotting for Protein Expression and Post-Translational Modifications

Immunoblotting (Western blotting) is a crucial technique for analyzing the levels of specific proteins and their post-translational modifications, particularly ubiquitination, in cells treated with PYZD-4409. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting target proteins using specific antibodies.

Treatment with PYZD-4409 leads to decreased abundance of ubiquitinated proteins in leukemia and myeloma cells, consistent with its role as a UBA1 inhibitor. nih.govnih.gov Immunoblotting is also used to monitor the levels of proteins involved in cellular stress responses induced by PYZD-4409, such as the endoplasmic reticulum (ER) stress markers Grp78, Hsp70, phospho-PERK, ATF4, and CHOP, as well as phospho-JNK and phospho-p38. nih.govmedchemexpress.comaacrjournals.orgashpublications.org Additionally, immunoblotting can demonstrate the effect of PYZD-4409 on the degradation of short-lived proteins like p53 and cyclin D3. nih.govapexbt.comgentaurshop.com

Quantitative Analysis of mRNA Expression

Quantitative analysis of mRNA expression, typically performed using quantitative reverse transcription-polymerase chain reaction (RT-PCR), allows for the measurement of transcript levels of specific genes in response to PYZD-4409 treatment. This provides insights into whether the effects of PYZD-4409 on protein levels are due to changes in gene transcription.

Structural Biology and Computational Chemistry Approaches

Structural biology and computational chemistry play crucial roles in elucidating the mechanisms by which inhibitors like PYZD-4409 interact with their biological targets, such as the UBA1 enzyme. These approaches provide insights into binding modes and inform the design of more effective compounds.

PYZD-4409 is understood to exert its inhibitory effect on UBA1 by targeting the enzyme's catalytic cysteine residue. guidetopharmacology.orgresearchgate.net This interaction is proposed to occur via a Michael addition or covalent attachment, potentially at Cys632 of UBA1. guidetopharmacology.orgresearchgate.net Understanding these specific interactions at the atomic level is critical for comprehending the compound's activity.

Application of Structure-Activity Relationship (SAR) Studies for Compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure affect its biological activity. This knowledge is then used to design and synthesize optimized compounds with improved potency, selectivity, or pharmacokinetic properties. The discovery of PYZD-4409 itself is an outcome of SAR studies. It was identified through a focused screen of a chemical library based on the pyrazolidine (B1218672) pharmacophore, building upon earlier SAR work conducted on the related compound PYR-41. ontosight.aiuni.lumybiosource.com These SAR campaigns aim to identify key structural features responsible for E1 inhibitory activity and guide chemical modifications to enhance desirable properties. SAR studies are a continuous process in the development of E1 inhibitors, including adenosine (B11128) sulfamates and other classes of compounds. ontosight.aincats.ionih.gov

Analytical Chemistry Techniques in Research Characterization

Analytical chemistry techniques are indispensable for characterizing the physical and chemical properties of PYZD-4409, ensuring its quality and confirming its identity during research and development.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is widely used for the identification, quantification, and purity assessment of chemical compounds. While the provided search results explicitly state that the purity of PYZD-4409 is assessed and reported as ≥98% using High-Performance Liquid Chromatography (HPLC) wikipedia.orgnih.gov, a related technique, specific data detailing the use of LC-MS for the direct purity and identity confirmation of PYZD-4409 itself is not present in the provided snippets. However, LC-MS/MS, a tandem mass spectrometry technique often coupled with liquid chromatography, is mentioned in the context of related research, such as proteomics analysis to characterize cellular responses following E1 inhibition researchgate.netmassbank.eu, and mass spectrometry in general is highlighted as a novel technology aiding in the development of more selective agents targeting the ubiquitin system researchgate.net. These mentions underscore the importance of mass spectrometry-based techniques in the broader field of ubiquitin system research.

Compound NamePubChem CID
PYZD-440960111983
PYR-415335621
EGCG65064
TAK-24371715374
MLN492416720766
JS-K9572720

Target Protein:

Protein Name
UBA1 (Ubiquitin-activating enzyme E1)
UBA6

Broader Scientific Research Applications and Theoretical Implications

PYZD-4409 as a Research Tool for Dissecting UPS Biology

PYZD-4409 serves as a specific inhibitor of the ubiquitin-activating enzyme UBA1, the initial enzyme in the ubiquitination cascade within the UPS medchemexpress.com, probechem.com, biorbyt.com. By inhibiting UBA1, PYZD-4409 disrupts the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 enzymes, effectively blocking the ubiquitination process nih.gov, probechem.com. This targeted inhibition makes PYZD-4409 a critical research tool for dissecting the intricate mechanisms of UPS biology , biorbyt.com. Studies utilizing PYZD-4409 have demonstrated its ability to induce cell death in malignant cells and preferentially inhibit the growth of certain cancer cells, highlighting the dependence of these cells on an active UPS medchemexpress.com, nih.gov, probechem.com. The compound's use allows researchers to investigate the consequences of impaired ubiquitination on various cellular processes regulated by the UPS, including cell cycle control, apoptosis, and protein homeostasis mdpi.com.

Contributions to Understanding Protein Degradation Mechanisms and Related Pathways

The primary function of the UPS is the degradation of intracellular proteins through an ATP- and ubiquitin-dependent process involving the 26S proteasome mdpi.com. PYZD-4409's action as a UBA1 inhibitor directly impacts this pathway. By blocking the initial step of ubiquitination, PYZD-4409 leads to an accumulation of ubiquitinated proteins within the cell . This accumulation can trigger endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) , nih.gov, nih.gov. Research using PYZD-4409 has contributed to understanding how inhibiting E1 impacts the degradation of specific short-lived proteins, such as p53 and cyclin D3, which are normally targeted for ubiquitination and proteasomal degradation nih.gov, nih.gov. Furthermore, studies have shown that PYZD-4409 can influence pathways related to cell death, including the activation of JNK and p38 MAPK, which are linked to ER stress and the UPR medchemexpress.com. The use of PYZD-4409 has been instrumental in elucidating the critical role of UBA1 and the broader UPS in maintaining protein homeostasis and regulating cellular fate tocris.com, , medchemexpress.com, nih.gov, royalsocietypublishing.org.

Exploration in Materials Science Research

Information regarding the exploration of PYZD-4409 in materials science research, including the modification of polymer matrices for enhanced physical properties and applications in high-performance polymers (e.g., aerospace, electronics), was not found in the consulted literature.

Challenges, Limitations, and Future Research Directions

Addressing Specificity and Selectivity in Inhibitor Design

A significant challenge in the development of E1 inhibitors like PYZD-4409 is achieving sufficient specificity and selectivity. PYZD-4409 inhibits the activity of the UBA1 enzyme with an IC₅₀ of 20 μM in a cell-free enzymatic assay. medchemexpress.comcenmed.comselleckchem.com While it has shown preferential cytotoxicity towards malignant cells compared to normal hematopoietic cells, the micromolar potency is considered suboptimal. medchemexpress.comnih.gov

Furthermore, studies on structurally related compounds, such as PYR-41, which also contain a pyrazolidine (B1218672) scaffold and inhibit UBA1, have raised questions about the specificity of this chemical class. researchgate.netresearchgate.net PYR-41 has been shown to cross-react with deubiquitinating enzymes (DUBs), including USP5, and can induce covalent protein cross-linking. researchgate.netresearchgate.net This suggests that compounds with this scaffold, including PYZD-4409, may have off-target effects that contribute to their observed cellular activities, potentially complicating the interpretation of research findings and posing challenges for therapeutic development. researchgate.net Addressing these specificity issues is crucial for developing E1 inhibitors with a cleaner pharmacological profile and reducing the risk of unintended cellular consequences. researchgate.netencyclopedia.pub

Strategies for Further Research Utility and Optimization

Improving the research utility and optimizing the properties of PYZD-4409 and other E1 inhibitors are key areas for future work. Efforts are needed to identify chemical E1 inhibitors with improved potency, moving beyond the micromolar range of PYZD-4409. nih.gov

Optimization strategies could involve structure-activity relationship (SAR) studies to modify the pyrazolidine scaffold or explore novel chemical series that retain E1 inhibitory activity while enhancing potency and selectivity. scholaris.ca Improving solubility and pharmacokinetic properties are also important for potential in vivo applications and translating research findings into therapeutic candidates. royalsocietypublishing.org Although PYZD-4409 has shown antitumor effects in a mouse model of leukemia with reported absence of untoward toxicity at a specific dose, further optimization of its pharmacological profile would be beneficial for broader research applications and potential clinical translation. medchemexpress.comnih.govtocris.comfrontiersin.org

Exploring Novel Mechanistic Aspects or Unidentified Molecular Interactions

While PYZD-4409 is known to inhibit UBA1 and disrupt protein ubiquitination, leading to ER stress and cell death, there is scope to explore novel mechanistic aspects and unidentified molecular interactions. medchemexpress.comnih.gov The observation that cell death after E1 inhibition did not appear specifically dependent on the accumulation of a single protein like p53, but rather was linked to ER stress, suggests a more global effect due to the general accumulation of intracellular proteins. nih.gov

Potential Integration into Advanced Protein Degradation Technologies (e.g., PROTACs)

The role of E1 enzymes as the initial step in the ubiquitin-proteasome system (UPS) positions them as potential targets in advanced protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs). frontiersin.orgresearchgate.netresearchgate.net PROTACs utilize the UPS machinery, specifically E3 ubiquitin ligases, to target and degrade specific proteins of interest. frontiersin.orgresearchgate.net

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Reactant of Route 1
(E)-1-(3-chloro-4-fluorophenyl)-4-((5-nitrofuran-2-yl)methylene)pyrazolidine-3,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.